molecular formula C23H18N4O3 B11194161 6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B11194161
M. Wt: 398.4 g/mol
InChI Key: BWVUZAXEULFEBT-UHFFFAOYSA-N
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Description

6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions. These steps often include the use of precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. The reaction conditions may vary, but they generally require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.

Scientific Research Applications

6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications, including:

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its pharmacological potential, including its ability to interact with specific molecular targets.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular targets and pathways involved are still under investigation and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 6-amino-2,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one .
  • (8R)-6-butyl-2-(3,4,5-trimethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione .

Uniqueness

What sets 6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione apart is its unique structure, which includes multiple rings and functional groups

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C23H18N4O3/c1-2-11-30-15-10-6-5-9-14(15)16-17-19(12-7-3-4-8-13(12)20(17)28)25-21-18(16)22(29)27-23(24)26-21/h2-10,16H,1,11H2,(H4,24,25,26,27,29)

InChI Key

BWVUZAXEULFEBT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N

Origin of Product

United States

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